molecular formula C22H24N4O5S2 B2610887 Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-10-9

Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2610887
CAS No.: 361174-10-9
M. Wt: 488.58
InChI Key: JAZFKJAWLUTRGW-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Mechanism of Action

    Target of Action

    Thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

    Mode of Action

    The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate”, it’s difficult to provide a detailed explanation of its interaction with its targets.

  • Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazole derivatives can vary widely depending on the specific compound

    Result of Action

    The molecular and cellular effects of thiazole derivatives can vary widely depending on their specific targets and mode of action

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of thiazole derivatives . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles for C-5 substitution, nucleophiles for C-2 substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Biological Activity

Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonyl group, and a piperazine moiety, contributing to its diverse pharmacological properties. The molecular formula is C22H25N5O5S2C_{22}H_{25}N_{5}O_{5}S_{2}, with a molecular weight of approximately 448.57 g/mol. It is soluble in organic solvents and stable under standard laboratory conditions.

PropertyValue
Molecular Weight448.57 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : Synthesized via Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Attachment of the Benzothiazole Moiety : Achieved through nucleophilic substitution reactions.
  • Piperazine Ring Formation : Created by reacting ethylenediamine with dihaloalkanes.
  • Final Modifications : Involves sulfonylation and carbamoylation to introduce necessary functional groups.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Such activity is attributed to the thiazole moiety's ability to disrupt bacterial cell wall synthesis .

Anticancer Properties

Thiazole derivatives are also known for their anticancer activities. Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as Jurkat and HT-29. The compound's mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting Bcl-2 protein interactions .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Bcl-2 Inhibition : The compound binds to Bcl-2 proteins, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
  • Antibacterial Mechanisms : Disruption of bacterial cell membrane integrity leads to cell death.

Study on Anticancer Activity

A study conducted on the anticancer effects of this compound revealed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Research

In vitro studies have shown that this compound significantly reduces TNF-alpha levels in macrophages, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

ethyl 4-[4-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-11-13-26(14-12-25)33(29,30)17-9-7-16(8-10-17)20(27)24-21-23-19-15(2)5-4-6-18(19)32-21/h4-10H,3,11-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZFKJAWLUTRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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